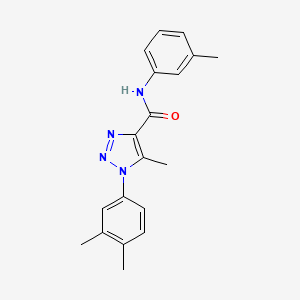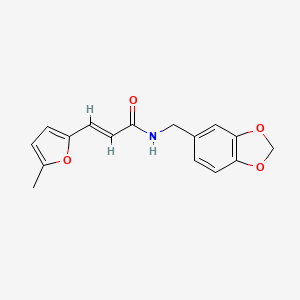![molecular formula C18H20N2O2S B5719689 methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying Parkinson's disease and developing new treatments for the condition.
作用機序
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and leads to cell death through oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including motor symptoms such as tremors, rigidity, and bradykinesia, as well as cognitive and behavioral changes.
実験室実験の利点と制限
MPTP has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons and induce symptoms similar to those seen in the disease. However, its toxic nature and the specialized equipment and expertise required for its synthesis and handling limit its use in lab experiments.
将来の方向性
There are several future directions for research on MPTP and its role in Parkinson's disease. These include further studies on the mechanisms underlying MPTP-induced neurotoxicity, the development of new treatments for the condition based on these mechanisms, and the identification of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPTP. Additionally, the use of MPTP as a model for other neurodegenerative conditions, such as Alzheimer's disease, is an area of ongoing research.
In conclusion, MPTP is a potent neurotoxin that has been widely used in scientific research as a model for Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying the disease and developing new treatments for the condition. Ongoing research on MPTP and its role in neurodegenerative conditions holds promise for the development of new treatments and therapies.
合成法
MPTP can be synthesized through several different methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride and subsequent reaction with N-(2-phenylethyl)amine. Other methods involve the reaction of 4-methyl-3-nitrobenzoic acid with thioamides or the reaction of 4-methyl-3-nitrobenzoyl chloride with N-(2-phenylethyl)amine. The synthesis of MPTP requires specialized equipment and expertise due to its toxic nature.
科学的研究の応用
MPTP has been widely used in scientific research as a model for Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the mechanisms underlying the disease and develop new treatments for the condition.
特性
IUPAC Name |
methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-9-15(17(21)22-2)12-16(13)20-18(23)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZLTMUISOCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
![N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5719625.png)
![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5719634.png)

![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)

![1-(3,4-dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5719650.png)



![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)